molecular formula C8H7BrF2MgO B14882835 (2-Ethoxy-4,5-difluorophenyl)magnesium bromide

(2-Ethoxy-4,5-difluorophenyl)magnesium bromide

Cat. No.: B14882835
M. Wt: 261.35 g/mol
InChI Key: OINHNQDFFNKGEK-UHFFFAOYSA-M
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Description

(2-ethoxy-4,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-ethoxy-4,5-difluorophenyl)magnesium bromide typically involves the reaction of 2-ethoxy-4,5-difluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

2-ethoxy-4,5-difluorobromobenzene+Mg(2-ethoxy-4,5-difluorophenyl)magnesium bromide\text{2-ethoxy-4,5-difluorobromobenzene} + \text{Mg} \rightarrow \text{this compound} 2-ethoxy-4,5-difluorobromobenzene+Mg→(2-ethoxy-4,5-difluorophenyl)magnesium bromide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of specialized reactors that can maintain the required inert atmosphere and control the reaction temperature. The reaction mixture is typically stirred continuously to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-4,5-difluorophenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Alkyl Halides: Methyl iodide, ethyl bromide.

    Electrophiles: Various halides and pseudohalides.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkanes: Formed from the reaction with alkyl halides.

    Coupled Products: Formed from cross-coupling reactions.

Scientific Research Applications

(2-ethoxy-4,5-difluorophenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2-ethoxy-4,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.

    (2-methoxyphenyl)magnesium Bromide: Another substituted phenylmagnesium bromide with different electronic properties.

    (4-fluorophenyl)magnesium Bromide: A fluorinated Grignard reagent with distinct reactivity.

Uniqueness

(2-ethoxy-4,5-difluorophenyl)magnesium bromide is unique due to the presence of both ethoxy and difluoro substituents on the phenyl ring. These substituents influence the electronic properties of the compound, making it more selective in certain reactions compared to other Grignard reagents.

Properties

Molecular Formula

C8H7BrF2MgO

Molecular Weight

261.35 g/mol

IUPAC Name

magnesium;4-ethoxy-1,2-difluorobenzene-5-ide;bromide

InChI

InChI=1S/C8H7F2O.BrH.Mg/c1-2-11-6-3-4-7(9)8(10)5-6;;/h4-5H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

OINHNQDFFNKGEK-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]

Origin of Product

United States

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